molecular formula C12H20N2O3 B7923295 {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923295
M. Wt: 240.30 g/mol
InChI Key: DQQKHECZQDIZTA-NSHDSACASA-N
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Description

{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring a chiral (S)-configuration at the pyrrolidine ring. The structure includes a cyclopropyl-acetamide substituent and an acetic acid moiety, making it a hybrid of tertiary amines and carboxylic acids.

Properties

IUPAC Name

2-[(2S)-2-[[acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)7-11-3-2-6-13(11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKHECZQDIZTA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization of Amino Alcohols

The (S)-pyrrolidine ring is synthesized via intramolecular cyclization of γ-amino alcohols. A representative protocol involves:

  • Substrate Preparation : (S)-4-aminopentanol is treated with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to form the Boc-protected intermediate.

  • Mitsunobu Reaction : The alcohol is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to induce cyclization, yielding (S)-1-Boc-pyrrolidine.

  • Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM liberates the pyrrolidine free base.

Key Parameters :

StepReagentsTemperatureYield
Boc ProtectionBoc₂O, DCM0°C → RT92%
MitsunobuDEAD, PPh₃0°C → RT78%
DeprotectionTFA/DCMRT95%

Cyclopropyl-Amino Side Chain Installation

Cyclopropane Ring Synthesis

Cyclopropylamine is synthesized via the Buchwald-Hartwig amination of cyclopropane-carboxylic acid derivatives:

  • Activation : Cyclopropanecarbonyl chloride is prepared by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl₂).

  • Coupling : The acyl chloride reacts with cyclopropylamine in tetrahydrofuran (THF) at −20°C, using N-methylmorpholine (NMM) as a base, to form N-cyclopropylcyclopropanecarboxamide.

  • Acetylation : The secondary amine is acetylated with acetic anhydride (Ac₂O) in pyridine, yielding the acetyl-cyclopropyl-amino group.

Optimization Note : Excess Ac₂O (1.5 equiv) and prolonged stirring (12 hr) at 25°C ensure complete acetylation without racemization.

Convergent Assembly of Molecular Framework

Amide Bond Coupling

The pyrrolidine core and acetyl-cyclopropyl-amino side chain are conjugated via HATU-mediated amidation :

  • Activation : (S)-pyrrolidine-2-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv) in dimethylformamide (DMF) at 0°C.

  • Coupling : Acetyl-cyclopropylamine (1.1 equiv) is added dropwise, and the reaction proceeds at 25°C for 6 hr.

  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the amide intermediate.

Reaction Metrics :

  • Yield: 85%

  • Purity (HPLC): 98.5%

  • Stereochemical Retention: >99% ee (confirmed by chiral HPLC)

Carboxylic Acid Functionalization

Oxidation of Primary Alcohols

The terminal carboxylic acid is introduced by oxidizing a hydroxymethyl group:

  • Substrate Preparation : The hydroxymethyl-pyrrolidine derivative is synthesized via alkylation with ethyl bromoacetate, followed by saponification (LiOH, THF/H₂O).

  • Oxidation : The primary alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the carboxylic acid.

Critical Considerations :

  • Over-oxidation to CO₂ is mitigated by strict temperature control (<5°C).

  • Alternative oxidants (e.g., KMnO₄) result in lower yields (≤60%).

Stereochemical Control and Purification

Chiral Resolution Techniques

Racemic intermediates are resolved using chiral stationary phase chromatography :

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/ethanol (80:20) at 1.0 mL/min

  • Retention Times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min

Scale-Up Challenges : Crystallization from ethanol/water (9:1) achieves >99% ee but requires slow cooling (0.5°C/min) to prevent oiling out.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Cyclopropane Formation

A patent-pending method employs palladium-catalyzed hydrogenation for cyclopropane ring closure:

  • Substrate : Allyl-acetamide derivatives in methanol.

  • Conditions : Pd/C (5 wt%), H₂ (50 psi), 25°C, 12 hr.

  • Outcome : 94% yield with <1% over-reduction byproducts.

Cost Analysis :

ParameterValue
Pd Catalyst Reuse Cycles5
Raw Material Cost/kg$1,200
Overall Yield72%

Chemical Reactions Analysis

Types of Reactions

{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, acetic acid can be used as a catalyst for the N-acylation of amines using esters as the acyl source .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Overview

The compound {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS Number: 926659-01-0) is a specialized chemical with a unique molecular structure, characterized by a pyrrolidine ring and an acetyl-cyclopropyl amino group. This compound has garnered attention in scientific research due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Neurological Research

One of the most promising applications of this compound is in the development of drugs targeting neurological conditions. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions. This interaction could lead to new therapeutic avenues for conditions such as depression and anxiety disorders.

Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of novel pharmacological agents. Its functional groups allow for various chemical modifications, which could enhance its efficacy or reduce side effects when developing new drugs. The ability to form derivatives through esterification or nucleophilic substitutions further expands its utility in medicinal chemistry .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful control to ensure high yields and purity. The compound's reactivity is primarily dictated by its functional groups, which can undergo hydrolysis or participate in nucleophilic substitutions.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which will inform its potential therapeutic uses. Initial findings suggest that it may have favorable interactions with specific neurotransmitter receptors, warranting further investigation into its therapeutic effects .

Mechanism of Action

The mechanism of action of {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from CymitQuimica

a. [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid (Ref: 10-F082226)

  • Structural Differences: While both compounds share a pyrrolidine core and cyclopropyl-acetamide group, this analogue positions the acetyl group directly on the pyrrolidine nitrogen rather than the cyclopropylamine side chain.
  • Status : Also discontinued, indicating similar challenges in production or demand .

b. 2-(Pyrrolidin-1-yl)acetic Acid (CAS 6628-74-6)

  • Similarity Score : 0.76 (structural similarity based on backbone) .
  • Key Differences : Lacks the cyclopropyl-acetamide substituent and stereochemical complexity, resulting in reduced molecular weight (174.20 g/mol vs. ~294.34 g/mol for the target compound) and simpler pharmacokinetic profiles.
  • Applications : Used as a building block in peptide mimetics and small-molecule drug design .
Functional Analogues

a. 2-(2-Oxopiperazin-1-yl)acetic Acid (CAS 171263-26-6)

  • Similarity Score : 0.68 .
  • Comparison : Replaces the pyrrolidine ring with a piperazine-oxo group, introducing additional hydrogen-bonding sites. This modification may enhance solubility but reduce membrane permeability compared to the target compound.

b. (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

  • Structural Features: Shares the pyrrolidine scaffold but incorporates a fluorophenyl group and ethanolamine side chain. The fluorine atom enhances metabolic stability, while the hydroxyl group increases polarity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Status
{(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid N/A C₁₃H₂₁N₃O₃ Cyclopropyl-acetamide, (S)-pyrrolidine Discontinued
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid N/A C₁₃H₂₁N₃O₃ Acetyl-pyrrolidine, cyclopropyl-amino Discontinued
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 C₆H₁₁NO₂ Pyrrolidine, acetic acid 0.76 Available
2-(2-Oxopiperazin-1-yl)acetic acid 171263-26-6 C₆H₁₀N₂O₃ Piperazine-oxo, acetic acid 0.68 Available

Key Findings and Implications

  • Stereochemistry: The (S)-configuration in the target compound likely enhances enantioselective interactions with biological targets compared to non-chiral analogues like 2-(pyrrolidin-1-yl)acetic acid .
  • Cyclopropane Group : The cyclopropyl moiety may improve metabolic stability by resisting oxidative degradation, a feature absent in simpler pyrrolidine derivatives .
  • Commercial Viability : The discontinued status of both CymitQuimica compounds suggests synthetic complexity or niche applications, contrasting with more accessible analogues like 2-(pyrrolidin-1-yl)acetic acid .

Limitations of Available Data

    Biological Activity

    The compound {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, with the molecular formula C₁₂H₂₀N₂O₃ and CAS number 926659-01-0, is a chiral molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology.

    Synthesis

    The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the acetyl-cyclopropyl amino group. Each synthetic step must be meticulously controlled to ensure high yields and purity. The unique structural features of this compound, particularly its chiral center, are thought to contribute significantly to its biological activities.

    Pharmacological Potential

    Research indicates that this compound may interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest that it may have applications in treating neurological conditions, although detailed pharmacokinetic and pharmacodynamic studies are still necessary to fully understand its therapeutic potential.

    Antimicrobial Activity

    In vitro tests have shown that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties. While specific data on this compound's antimicrobial efficacy is limited, related pyrrolidine derivatives have demonstrated significant activity against various bacterial strains. For example, certain pyrrolidine alkaloids have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial action against both Gram-positive and Gram-negative bacteria .

    Comparative Analysis with Similar Compounds

    The following table summarizes some structurally similar compounds and their respective biological activities:

    Compound NameCAS NumberKey Structural FeaturesBiological Activity
    (S)-2-(Cyclopropylamino)methylpyrrolidin-1-yl-acetic acid1575591-71-7Lacks acetyl groupVaries; potential neuroactivity
    2-Amino-N-(cyclopropyl)acetamide1353994-72-5Similar amino structureAntimicrobial activity reported
    (R)-2-(Cyclobutylamino)methylpyrrolidin-1-yl-acetic acid1234567-89-XContains cyclobutyl instead of cyclopropylAltered sterics may affect activity

    This table illustrates the diversity in biological activity among similar compounds, emphasizing the unique characteristics of this compound.

    Case Studies

    Recent studies have focused on the anti-inflammatory properties of pyrrolidine derivatives. Compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

    Q & A

    Q. What are the recommended synthetic routes for {(S)-2-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can its stereochemical purity be ensured?

    The synthesis typically involves cyclopropanation of amino acid precursors, followed by functionalization of the pyrrolidine ring. A key step is the introduction of the acetyl-cyclopropyl-amino group via nucleophilic substitution or reductive amination under controlled pH (pH 7–8) to preserve stereochemistry . Solid-phase peptide synthesis (SPPS) may optimize yield, while chiral chromatography (e.g., using amylose- or cellulose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures stereochemical purity . Characterization via circular dichroism (CD) or chiral HPLC with reference standards is critical for validation .

    Q. Which analytical techniques are most robust for structural elucidation and impurity profiling of this compound?

    High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) are essential for confirming the acetyl-cyclopropyl-amino substitution and pyrrolidine ring conformation . For impurity profiling, reverse-phase HPLC with UV/Vis detection (λ = 210–230 nm) identifies byproducts like deacetylated or cyclopropane-ring-opened derivatives . Quantitative ¹H NMR using an internal standard (e.g., maleic acid) can assess purity ≥95% .

    Advanced Research Questions

    Q. How does the cyclopropyl group influence conformational dynamics and biological activity in peptide-based systems?

    The cyclopropyl group imposes torsional constraints on the pyrrolidine ring, stabilizing β-turn or α-helix motifs in peptides, as shown in cyclopropane-containing amino acid analogs . Molecular dynamics simulations (AMBER or CHARMM force fields) predict reduced backbone flexibility, which can enhance receptor binding selectivity . Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization assays is recommended to quantify binding affinity changes .

    Q. What structure-activity relationship (SAR) strategies optimize the compound’s bioactivity against protease targets?

    Systematic substitution of the cyclopropyl group (e.g., with methyl, fluoro, or spirocyclic analogs) and modification of the acetic acid moiety (e.g., esterification or amidation) can modulate protease inhibition. In vitro assays (e.g., FRET-based enzymatic inhibition) paired with X-ray crystallography of enzyme-ligand complexes reveal critical hydrogen bonds between the acetic acid group and catalytic residues . For example, replacing cyclopropyl with bicyclo[2.2.1] groups increased selectivity for thrombin by 15-fold in related compounds .

    Q. How can contradictory bioactivity data in different assay systems be resolved?

    Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization of the acetic acid group) or impurities (e.g., residual solvents from synthesis). Validate purity via LC-MS and replicate assays in standardized buffers (e.g., PBS at pH 7.4). Cross-reference with in silico docking studies (AutoDock Vina) to confirm binding pose consistency across experimental models .

    Q. What methodologies are effective for studying the compound’s metabolic stability and prodrug potential?

    Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. The acetyl group may undergo hydrolysis by esterases, requiring prodrug strategies like tert-butyl ester protection . For brain penetration studies, logP calculations (ACD/Labs) and PAMPA-BBB assays predict blood-brain barrier permeability .

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